molecular formula C20H32N2O2 B14436622 (NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine

(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine

Cat. No.: B14436622
M. Wt: 332.5 g/mol
InChI Key: KJQLITKGBYTNGT-FHGBILNFSA-N
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Description

(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenyl isocyanate with appropriate reagents to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper mixing and reaction kinetics .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The dimethylphenyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine

InChI

InChI=1S/C20H32N2O2/c1-4-5-6-7-8-9-10-11-12-19(21-23)20(22-24)18-14-13-16(2)17(3)15-18/h13-15,23-24H,4-12H2,1-3H3/b21-19+,22-20-

InChI Key

KJQLITKGBYTNGT-FHGBILNFSA-N

Isomeric SMILES

CCCCCCCCCC/C(=N\O)/C(=N\O)/C1=CC(=C(C=C1)C)C

Canonical SMILES

CCCCCCCCCCC(=NO)C(=NO)C1=CC(=C(C=C1)C)C

Origin of Product

United States

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